5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatographic techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or pyrazole rings.
Reduction: Reduced forms of the benzimidazole or pyrazole rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrazole ring.
Scientific Research Applications
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: Known for its antimicrobial and anticancer properties.
1H-pyrazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine is unique due to its combined structure of benzimidazole and pyrazole, which allows it to exhibit a broader range of biological activities compared to its individual components .
Properties
Molecular Formula |
C11H11N5 |
---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
5-(1-methylbenzimidazol-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H11N5/c1-16-6-13-9-4-7(2-3-10(9)16)8-5-11(12)15-14-8/h2-6H,1H3,(H3,12,14,15) |
InChI Key |
DUAADORDKZIVEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
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